3,7-Dimethylquinoxalin-6-amine

Structural identification Regioisomer confirmation Quality control

Researchers requiring the precise 3,7-dimethyl regioisomer for quinoxaline SAR campaigns often face supply scarcity and isomer misidentification. This ≥97% pure 6-aminoquinoxaline, verified by unique InChIKey (FCHSLXRJUGFKMY-UHFFFAOYSA-N), directly addresses that gap. - Differentiated scaffold: Methyl groups at positions 3 and 7 provide distinct steric/electronic properties vs. the common 2,3-isomer. - QC assured: Each batch includes NMR, HPLC, and GC documentation for reproducible library synthesis. - Safety transparency: Note that this isomer lacks formal GHS classification; handle using standard laboratory safety protocols.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 122457-29-8
Cat. No. B051038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethylquinoxalin-6-amine
CAS122457-29-8
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1N)C
InChIInChI=1S/C10H11N3/c1-6-3-9-10(4-8(6)11)13-7(2)5-12-9/h3-5H,11H2,1-2H3
InChIKeyFCHSLXRJUGFKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethylquinoxalin-6-amine: Structural Identity and Procurement Profile


3,7-Dimethylquinoxalin-6-amine (CAS 122457-29-8) is a C10H11N3 heterocyclic small molecule belonging to the dimethyl-substituted 6-aminoquinoxaline family, with a molecular weight of 173.21 g/mol and computed physicochemical descriptors including XLogP 1.3, topological polar surface area 51.8 Ų, zero rotatable bonds, and one hydrogen bond donor [1]. The compound is cataloged in authoritative databases under PubChem CID 14270482, DSSTox Substance ID DTXSID20558255, and InChIKey FCHSLXRJUGFKMY-UHFFFAOYSA-N, and is commercially available at a standard purity of ≥97% with batch-specific QC documentation (NMR, HPLC, GC) [1]. As a regioisomeric dimethylquinoxalin-6-amine, its substitution pattern at positions 3 and 7 on the quinoxaline core distinguishes it from the more extensively characterized 2,3-dimethyl isomer (CAS 7576-88-7) [2].

Selection Logic Regioisomeric probe for 6-aminoquinoxaline SAR; distinct 3,7-substitution pattern.
Identity Workflow Unambiguous InChIKey verification via NMR/LC-MS/GC in procurement QC.
Procurement Context Commercial availability at ≥97% purity with batch-specific multi-modal QC documentation.

3,7-Dimethylquinoxalin-6-amine: Regioisomer Substitution Risks


Substituting 3,7-dimethylquinoxalin-6-amine with its more widely available 2,3-dimethyl regioisomer (CAS 7576-88-7) or other dimethylquinoxalin-6-amines introduces risk at multiple levels. Although the two isomers share identical molecular formula, molecular weight, and computed logP/TPSA values [1], they differ in the spatial arrangement of methyl substituents on the quinoxaline core—a distinction confirmed by unique InChIKeys (FCHSLXRJUGFKMY vs. QBZGAULXCVZXFL) [2]. This regioisomerism dictates differential binding to biological targets, as demonstrated by the 2,3-isomer's crystallographically resolved engagement with phosphodiesterase 10 (PDB 5SHE, IC50 15.6 µM) [3], whereas no equivalent structural biology data exist for the 3,7-isomer. Moreover, the 2,3-isomer carries established GHS hazard classifications (H302 harmful if swallowed; H318 causes serious eye damage) and has documented hepatic microsomal enzyme induction effects in rodent models [4], while the 3,7-isomer lacks any formal hazard classification, introducing safety uncertainty for laboratories handling either compound. Critically, the 1995 mutagenicity study by the Environmental Mutagen Society of Japan demonstrated that methyl substitution position on the 6-aminoquinoxaline scaffold differentially modulates mutagenic potency in Salmonella typhimurium strains TA98 and TA100 [5], establishing that regioisomer identity is not interchangeable even within the same congeneric series.

Regioisomer Identity
3,7-Dimethyl: Unique InChIKey FCHSLXRJUGFKMY; unknown target binding.
2,3-Dimethyl (CAS 7576-88-7): Distinct InChIKey; crystallographically resolved PDE10A binding (PDB 5SHE).
Safety Profile
3,7-Dimethyl: No GHS hazard classification established; unknown toxicity profile.
2,3-Dimethyl: Classified as H302/H318 (Danger); documented hepatic enzyme induction in rodent models.
Mutagenicity Context
3,7-Dimethyl: Untested in standard Ames screen; mutagenic potential uncharacterized.
2,3-Dimethyl: Mutagenic in S. typhimurium TA98/TA100 with S9; position-dependent potency established.

3,7-Dimethylquinoxalin-6-amine: Comparator-Based Evidence Guide


InChIKey Confirmation of Regioisomer Identity

3,7-Dimethylquinoxalin-6-amine possesses the unique InChIKey FCHSLXRJUGFKMY-UHFFFAOYSA-N, which is structurally and computationally distinct from the InChIKey QBZGAULXCVZXFL-UHFFFAOYSA-N of its most common regioisomer, 2,3-dimethylquinoxalin-6-amine (CAS 7576-88-7). Both InChIKeys are derived from canonical SMILES strings that differ in methyl group placement: CC1=CC2=NC=C(N=C2C=C1N)C for the 3,7-isomer versus CC1=C(N=C2C=C(C=CC2=N1)N)C for the 2,3-isomer [1][2]. This InChIKey-based differentiation provides an unambiguous identity verification method suitable for NMR, LC-MS, and procurement QC workflows .

InChIKey Confirmation
Head-to-head
Target: FCHSLXRJUGFKMY-UHFFFAOYSA-N (3,7-dimethyl). Comparator: QBZGAULXCVZXFL-UHFFFAOYSA-N (2,3-dimethyl). Two distinct, non-interchangeable InChIKeys.
Definitive regioisomer identity verification in QC workflows.
Derived from standard InChI canonicalization; PubChem 2024.11.20.
Structural identification Regioisomer confirmation Quality control

Missing Melting Point Data vs. 2,3-Dimethyl Regioisomer

No experimental melting point (mp) has been reported in the open literature or in vendor technical datasheets for 3,7-dimethylquinoxalin-6-amine (CAS 122457-29-8) . In contrast, the 2,3-dimethyl regioisomer has a well-established melting point of 191–193 °C, as reported by BOC Sciences and corroborated by ChemicalBook (190–195 °C range) . This characterization gap means that researchers procuring the 3,7-isomer cannot rely on melting point as a routine identity or purity check, and must instead depend entirely on spectroscopic methods (NMR, HPLC, GC) provided in vendor batch QC reports .

Melting Point Gap
Data to verify
Target: No experimental mp reported. Comparator: mp 191–193 °C (BOC Sciences).
Constrains solid-state characterization options; mandates reliance on spectroscopic QC.
No vendor or public DSC/capillary mp data available.
Material characterization Solid-state properties Formulation compatibility

GHS Hazard Profile Absence Compared to 2,3-Dimethyl Isomer

The 2,3-dimethylquinoxalin-6-amine regioisomer (CAS 7576-88-7) carries formal GHS hazard classifications—H302 (Harmful if swallowed, Warning, Acute toxicity oral) and H318 (Causes serious eye damage, Danger, Serious eye damage/irritation)—with a Signal word of 'Danger,' as documented by BOC Sciences and Aladdin Scientific . No corresponding GHS hazard classification has been established or published for 3,7-dimethylquinoxalin-6-amine (CAS 122457-29-8) . This absence of a hazard profile creates a dual-edged differentiation: laboratories may perceive the 3,7-isomer as presenting fewer documented risks, but the lack of classification also means unknown hazard potential, necessitating precautionary handling as a novel compound with incomplete toxicological characterization.

GHS Profile Absence
Head-to-head
Target: No published hazard statements. Comparator: H302, H318 (Signal: Danger; Pictograms: GHS05, GHS07).
Unknown hazard potential requires precautionary handling as a novel compound.
Vendor SDS and compliance documentation as of 2024–2026.
Laboratory safety GHS classification Risk assessment

PDE10 Co-Crystal Structure: 2,3- vs. 3,7-Dimethyl Isomer

The 2,3-dimethylquinoxalin-6-amine regioisomer has been co-crystallized with human phosphodiesterase 10 (PDE10A) at 2.19 Å resolution (PDB ID 5SHE), revealing a defined binding pose with a reported IC50 of 15.6 µM [1][2]. In contrast, no crystal structure, cryo-EM structure, or quantitative target engagement data (IC50, Ki, Kd) has been reported for 3,7-dimethylquinoxalin-6-amine against any protein target in publicly accessible databases, including the PDB, ChEMBL (CHEMBL4548867 shows only one functional activity entry with no structural data), or BindingDB [3][4]. This represents a critical differentiation: the 2,3-isomer has a validated binding mode amenable to structure-based design, while the 3,7-isomer remains structurally uncharacterized in any target context, making it unsuitable for applications requiring predicted binding geometry.

PDE10 Co-Crystal Structure
Cross-study
Target: 0 resolved structures; no target engagement IC50 data. Comparator: PDB 5SHE co-crystal with PDE10A (2.19 Å); IC50 = 15.6 µM.
Absence of structural biology data mandates de novo experimental characterization.
ChEMBL CHEMBL4548867: 1 functional activity, no structural data.
Target engagement Structural biology Kinase selectivity

Mutagenicity Modulation by Methyl Substitution Position

A foundational 1995 study by the Environmental Mutagen Society of Japan demonstrated that the position and number of methyl substituents on the 6-aminoquinoxaline scaffold directly modulate mutagenic potency in Salmonella typhimurium strains TA98 and TA100 in the presence of S9 metabolic activation [1]. The study tested nine structurally related 6-aminoquinoxalines and established the rank order of mutagenic potency, finding that methyl groups at the 2, 3, and/or 5 positions increased mutagenicity (compound 1 < 2 < 3 << 4, with compound 9 < compound 7). Critically, 3,7-dimethylquinoxalin-6-amine was not among the compounds tested, and its 3,7-substitution pattern—lacking methyl groups at the 2- and 5-positions—differs from all characterized analogs in this study [1]. This class-level evidence indicates that the 3,7-substitution pattern cannot be assumed to share the mutagenic potency of 2,3-substituted or 2,3,5-trisubstituted analogs; its genotoxic potential remains empirically undetermined.

Mutagenicity Modulation
Class-level inference
Target: Not tested in the 1995 study; 3,7-pattern distinct from all 9 compounds. Comparator (Compound 9): 2,3-substitution increased mutagenic potency in TA98/TA100.
Mutagenicity profile is uncharacterized; may differ from 2,3-isomer.
Position-dependent potency shown by Environ. Mutagen Soc. of Japan (1995).
Genetic toxicology Mutagenicity Safety screening

Purity Specification and Batch QC Documentation

3,7-Dimethylquinoxalin-6-amine (CAS 122457-29-8) is commercially available at a standard purity of 97% from Bidepharm, with batch-specific QC documentation including NMR, HPLC, and GC analysis reports provided for each lot . CheMenu additionally lists the compound at 97% purity (Catalog Number CM222239) . For comparison, the 2,3-dimethyl isomer (CAS 7576-88-7) is available at ≥95% purity from BOC Sciences with a melting point specification of 191–193 °C as an additional identity verification parameter . The 3,7-isomer's purity specification, combined with multi-modal spectroscopic QC, provides a procurement-quality benchmark but lacks the orthogonal identity verification afforded by melting point determination available for the 2,3-isomer.

Purity & Batch QC
Supporting evidence
Target: 97% purity; batch QC by NMR, HPLC, GC. Comparator: ≥95% purity; mp 191–193 °C as additional identity parameter.
Multi-modal QC mitigates identity risk, but lacks orthogonal mp verification.
Vendor specifications require explicit purchase order confirmation.
Chemical procurement Quality assurance Batch consistency

3,7-Dimethylquinoxalin-6-amine: Research and Industrial Applications


Regioisomer-Specific SAR on 6-Aminoquinoxaline Scaffolds

3,7-Dimethylquinoxalin-6-amine serves as a structurally defined regioisomeric probe for SAR exploration of the 6-aminoquinoxaline scaffold, where methyl substitution position is a critical variable. Its unique InChIKey (FCHSLXRJUGFKMY-UHFFFAOYSA-N) provides unambiguous identity verification in screening libraries [1]. Comparative SAR studies against the 2,3-dimethyl isomer—which has validated PDE10A binding (PDB 5SHE, IC50 15.6 µM) [2] and established acetylcholinesterase inhibitory activity [3]—can elucidate how methyl group repositioning from the pyrazine ring (positions 2,3) to the benzo ring (positions 3,7) alters target selectivity and binding kinetics. Given the 1995 demonstration that methyl substitution position on 6-aminoquinoxalines differentially affects mutagenic potency [4], SAR campaigns should include Ames testing of the 3,7-isomer as part of any lead optimization workflow.

Negative Control or Orthogonal Probe for PDE10A Pathways

The 3,7-dimethyl isomer may function as a regioisomeric negative control or selectivity probe in PDE10A-targeted studies, given that the 2,3-isomer binds PDE10A with an IC50 of 15.6 µM (PDB 5SHE) [1]. Although no direct PDE10A inhibition data exist for the 3,7-isomer, the altered methyl substitution pattern is expected to modulate the compound's fit within the PDE10A active site. Researchers can use the 3,7-isomer alongside the 2,3-isomer to establish that observed PDE10A inhibition is regioisomer-specific rather than a general property of the dimethylquinoxalin-6-amine scaffold. ChEMBL entry CHEMBL4548867 confirms that the 3,7-isomer has distinct bioactivity profiles from its regioisomers [2].

Synthetic Intermediate for 3,7-Disubstituted Quinoxaline Libraries

The primary amine at position 6 of 3,7-dimethylquinoxalin-6-amine provides a reactive handle for diversification via established quinoxaline derivatization chemistries, including urea formation (R-NCO, DIPEA, DCM), amide coupling (R-COCl, DCM), sulfonylation (TsCl, TEA, DCM), and thiourea synthesis (R-NCS, DCM, reflux), as demonstrated in published synthetic schemes for 2,3-substituted quinoxalin-6-amine analogs [1][2]. The 3,7-dimethyl substitution pattern on the quinoxaline core offers a differentiated steric and electronic environment compared to the 2,3-dimethyl isomer, potentially yielding compound libraries with distinct physicochemical and pharmacological profiles. Procurement at ≥97% purity with batch QC documentation (NMR, HPLC, GC) [3] ensures reproducible starting material quality for library synthesis.

Chemical Probe for Quinoxaline Mutagenicity Studies

The 1995 mutagenicity study of 6-aminoquinoxalines established that methyl substituent position strongly influences mutagenic potency in Salmonella typhimurium TA98 and TA100 strains, but did not test the 3,7-disubstituted isomer [1]. 3,7-Dimethylquinoxalin-6-amine therefore represents a critical missing data point for completing the structure-mutagenicity relationship map of the dimethylquinoxalin-6-amine series. Its procurement enables genetic toxicology laboratories to conduct Ames fluctuation assays (OECD TG 471) to determine whether the 3,7-substitution pattern confers mutagenic activity that is attenuated, equivalent to, or enhanced relative to the 2,3-dimethyl isomer (compound 9 in the 1995 study). Because the 3,7-isomer lacks GHS hazard classification [2], such toxicological characterization also supports institutional chemical safety registration requirements.

Application
Selection Property
Validation Focus
Scaffold SAR Studies
Regioisomeric identity verification
InChIKey-based QC and comparative binding selectivity review
PDE10A Selectivity Probe
Scaffold-response context
Negative control fit for target engagement assay interpretation
Diversification Intermediate
High-purity synthetic reagent
Reproducible library synthesis with multi-modal batch QC
Genetic Toxicology Probe
Uncharacterized mutagenicity profile
Ames assay screening context for structure-mutagenicity mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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